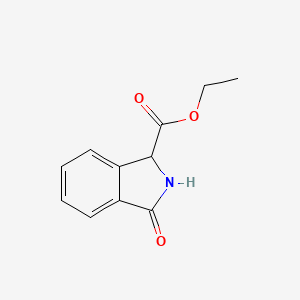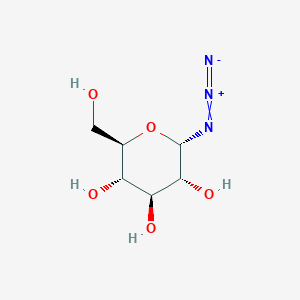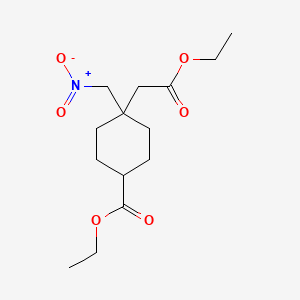
Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate
Übersicht
Beschreibung
Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate, also known as ENMC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In materials science, Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate has been used as a precursor for the synthesis of various materials, such as metal-organic frameworks. In organic synthesis, Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate has been utilized as a building block for the synthesis of complex molecules.
Wirkmechanismus
The exact mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth. Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. By inhibiting these enzymes, Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate may prevent the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate has been shown to have both biochemical and physiological effects. In terms of biochemical effects, Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate has been shown to inhibit the activity of histone deacetylases, as mentioned above. In terms of physiological effects, Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate has been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate has been shown to have potent anti-cancer activity, which makes it a promising candidate for further research in this area. However, one limitation of using Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate. One area of interest is the development of Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate-based drugs for the treatment of cancer. Another area of interest is the synthesis of novel materials using Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate as a precursor. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate and its potential side effects. Overall, Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate is a promising compound that has the potential to impact various fields of research.
Eigenschaften
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-3-20-12(16)9-14(10-15(18)19)7-5-11(6-8-14)13(17)21-4-2/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKRMAXQFOYOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC(CC1)C(=O)OCC)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)cyclohexanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B3250441.png)
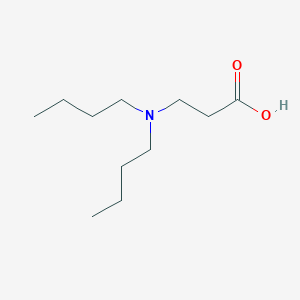

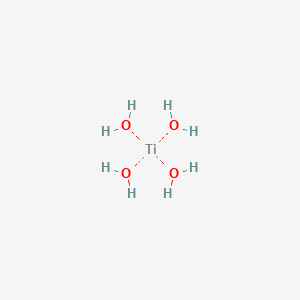
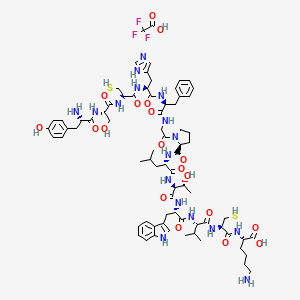

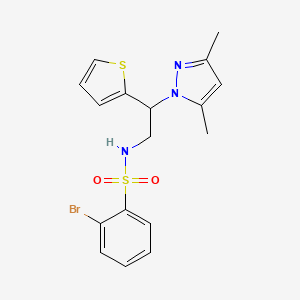

![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250485.png)
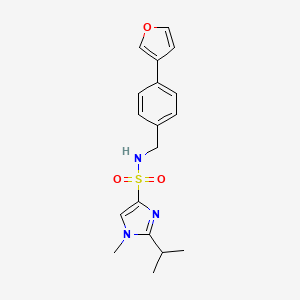
![2H-Benzotriazole, 4,7-bis(5-bromo-2-thienyl)-5,6-difluoro-2-(2-hexyldecyl)-, polymer with 1,1'-[4,8-bis[5-(tripropylsilyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]](/img/structure/B3250502.png)

